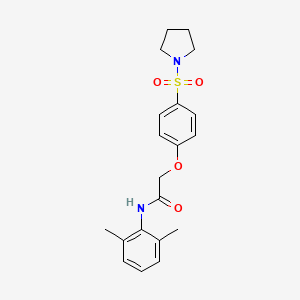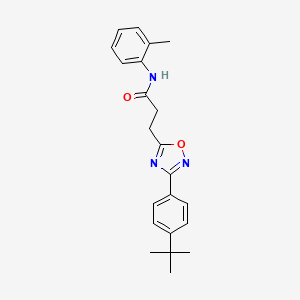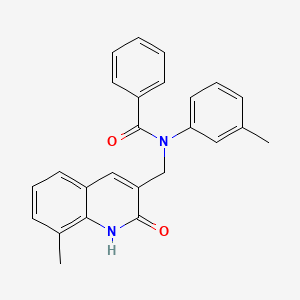
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as HMN-214, is a synthetic small molecule that has been developed as a potential anticancer agent. It belongs to the class of compounds known as quinoline-based inhibitors of poly(ADP-ribose) polymerase (PARP).
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately results in cancer cell death. PARP inhibitors like N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide are particularly effective in cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers.
Biochemical and physiological effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to have potent anticancer activity in preclinical studies, both as a single agent and in combination with other therapies. It has also been found to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is its selective inhibition of PARP, which minimizes off-target effects and toxicity. However, its efficacy may be limited to cancers with specific DNA repair defects, and resistance to PARP inhibitors can develop over time.
Zukünftige Richtungen
Future research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide could focus on optimizing its efficacy in specific cancer types, identifying biomarkers of response, and developing strategies to overcome resistance. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide could be studied in combination with other targeted therapies or immunotherapies to enhance its anticancer activity.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline with m-tolylamine to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The synthesis has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit PARP, an enzyme that plays a key role in DNA repair. By inhibiting PARP, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy, leading to increased cancer cell death.
Eigenschaften
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-6-13-22(14-17)27(25(29)19-10-4-3-5-11-19)16-21-15-20-12-7-9-18(2)23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCSOXAOBKTVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

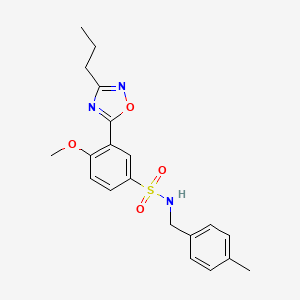

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)
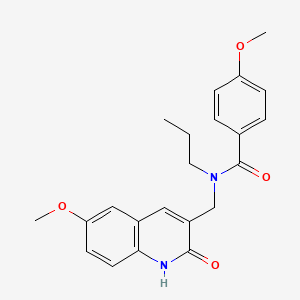

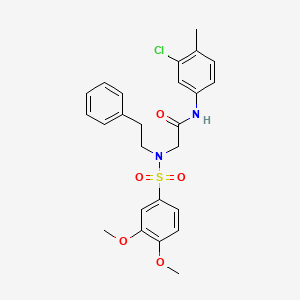


![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)

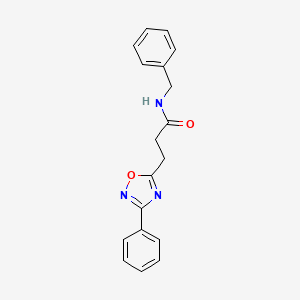
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
